molecular formula C17H20BrN5O2 B11141242 [5-bromo-2-(2H-tetrazol-2-yl)phenyl](4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone

[5-bromo-2-(2H-tetrazol-2-yl)phenyl](4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11141242
M. Wt: 406.3 g/mol
InChI Key: OKHWUNWWGOJHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-BROMO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL is a complex organic compound that features a brominated benzoyl group attached to a tetrazole ring, which is further connected to a decahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-BROMO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Bromination: The benzoyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The brominated benzoyl group is then coupled with the tetrazole ring using a palladium-catalyzed cross-coupling reaction.

    Formation of Decahydroisoquinoline: The decahydroisoquinoline moiety is synthesized separately and then attached to the brominated benzoyl-tetrazole intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the decahydroisoquinoline moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the brominated benzoyl group, converting it into a less reactive form.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives of the decahydroisoquinoline moiety.

    Reduction: Reduced forms of the brominated benzoyl group.

    Substitution: New derivatives with substituted nucleophiles in place of the bromine atom.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used to study the interactions of brominated benzoyl groups with biological molecules, providing insights into their behavior and potential therapeutic applications.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[5-BROMO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzoyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The tetrazole ring may also play a role in stabilizing these interactions through hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(5-bromopyridin-2-yl)tetrazole: Another brominated tetrazole compound with similar reactivity.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar brominated benzoyl group but different functional groups.

Uniqueness

2-[5-BROMO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL is unique due to its combination of a brominated benzoyl group, a tetrazole ring, and a decahydroisoquinoline moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H20BrN5O2

Molecular Weight

406.3 g/mol

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-[5-bromo-2-(tetrazol-2-yl)phenyl]methanone

InChI

InChI=1S/C17H20BrN5O2/c18-13-4-5-15(23-20-11-19-21-23)14(9-13)16(24)22-8-7-17(25)6-2-1-3-12(17)10-22/h4-5,9,11-12,25H,1-3,6-8,10H2

InChI Key

OKHWUNWWGOJHHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)C3=C(C=CC(=C3)Br)N4N=CN=N4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.